molecular formula C22H29FO4S B1663205 Timobesone CAS No. 87116-72-1

Timobesone

Cat. No.: B1663205
CAS No.: 87116-72-1
M. Wt: 408.5 g/mol
InChI Key: LNGNTCFORRWFSF-DVTGEIKXSA-N
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Description

Timobesone is a synthetic glucocorticoid corticosteroid. It is known chemically as 9α-Fluoro-11β,17α-dihydroxy-16α-methyl-21-methyl-21-thiapregna-1,4-dien-3,20-dione. Despite its potential, this compound was never marketed

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Timobesone involves multiple steps, starting from basic steroidal structures. The key steps include fluorination, hydroxylation, and methylation at specific positions on the steroid backbone. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.

    Substitution: Halogenation reactions can introduce or replace halogen atoms on the steroid backbone.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 11-keto derivatives, while reduction can yield 11-hydroxy derivatives .

Scientific Research Applications

Timobesone has been studied for various scientific research applications:

Mechanism of Action

Timobesone exerts its effects by binding to glucocorticoid receptors in the cell. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The molecular targets include enzymes like phospholipase A2, which is inhibited, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

    Triamcinolone: Another synthetic glucocorticoid used for its anti-inflammatory properties.

    Betamethasone: A potent glucocorticoid used in various inflammatory conditions.

    Fluocinolone: Known for its use in dermatological treatments.

Comparison: Timobesone is unique due to its specific fluorination and methylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its potential for topical application without systemic side effects makes it a compound of interest .

Properties

CAS No.

87116-72-1

Molecular Formula

C22H29FO4S

Molecular Weight

408.5 g/mol

IUPAC Name

S-methyl (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate

InChI

InChI=1S/C22H29FO4S/c1-12-9-16-15-6-5-13-10-14(24)7-8-19(13,2)21(15,23)17(25)11-20(16,3)22(12,27)18(26)28-4/h7-8,10,12,15-17,25,27H,5-6,9,11H2,1-4H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1

InChI Key

LNGNTCFORRWFSF-DVTGEIKXSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C

87116-72-1

Synonyms

Timobesone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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